2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid
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Overview
Description
2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C12H20O4. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl group is a protecting group that can be easily removed under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the tert-butoxycarbonyl group.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Amino acids or peptides with free amino groups.
Scientific Research Applications
2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid involves the protection of amino groups through the formation of a stable tert-butoxycarbonyl derivative. This protects the amino group from unwanted reactions during synthesis. The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butoxycarbonyl)aminoacetic acid
- 2-(Tert-butoxycarbonyl)aminopropionic acid
- 2-(Tert-butoxycarbonyl)aminobutyric acid
Uniqueness
2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid is unique due to its cyclohexane ring structure, which provides steric hindrance and stability to the molecule. This makes it particularly useful in protecting amino groups in complex synthetic pathways where other protecting groups might fail .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVJUIHIZBJBPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610218 |
Source
|
Record name | 2-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-95-3 |
Source
|
Record name | 2-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886365-95-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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